

# A Comparative Analysis of Long-Acting GLP-2 Analogues for Intestinal Rehabilitation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **FE 203799**

Cat. No.: **B612742**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of three long-acting glucagon-like peptide-2 (GLP-2) analogues: teduglutide, apraglutide, and gilepaglutide. These agents represent a significant advancement in the management of short bowel syndrome (SBS) and other gastrointestinal diseases characterized by impaired intestinal function. This document outlines their mechanisms of action, comparative efficacy from clinical and preclinical studies, pharmacokinetic profiles, and the experimental protocols utilized in pivotal trials.

## Introduction to Long-Acting GLP-2 Analogues

Glucagon-like peptide-2 (GLP-2) is a naturally occurring peptide hormone that plays a crucial role in intestinal adaptation and repair.<sup>[1]</sup> It stimulates intestinal growth, enhances nutrient absorption, and improves gut barrier function.<sup>[2]</sup> However, native GLP-2 has a very short half-life, limiting its therapeutic potential. The development of long-acting GLP-2 analogues has overcome this limitation, offering sustained therapeutic effects.

Teduglutide, the first approved long-acting GLP-2 analogue, requires once-daily administration.<sup>[3]</sup> More recently, apraglutide and gilepaglutide have emerged as next-generation analogues with extended half-lives, allowing for less frequent dosing.<sup>[4]</sup> This guide focuses on a comparative evaluation of these three compounds.

## Mechanism of Action and Signaling Pathway

All three analogues exert their effects by activating the GLP-2 receptor (GLP-2R), a G protein-coupled receptor found on intestinal cells.<sup>[1]</sup> Activation of the GLP-2R initiates a cascade of intracellular signaling events that ultimately lead to the observed therapeutic effects. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).<sup>[5]</sup> Downstream of PKA, other pathways, including the PI3K-AKT pathway, are also activated, contributing to cell proliferation, survival, and enhanced intestinal function.<sup>[6]</sup> While all three analogues share this fundamental mechanism, differences in their molecular structure may lead to variations in receptor binding affinity, potency, and selectivity, which can influence their clinical profiles.<sup>[3]</sup>

## GLP-2 Receptor Signaling Pathway

[Click to download full resolution via product page](#)**Figure 1:** Simplified GLP-2 receptor signaling cascade.

## Comparative Pharmacokinetics

A key differentiator among the long-acting GLP-2 analogues is their pharmacokinetic profile, which directly impacts dosing frequency. Preclinical data from a study in rats provides a direct comparison of their clearance and elimination half-lives.

| Parameter                                                                                      | Teduglutide | Apraglutide | Glepaglutide |
|------------------------------------------------------------------------------------------------|-------------|-------------|--------------|
| Clearance<br>(mL/kg/min)                                                                       | 9.9         | 0.27        | 2.8          |
| Elimination Half-life<br>(min)                                                                 | 19          | 159         | 16           |
| Data from a preclinical study in rats and may not directly translate to humans. <sup>[3]</sup> |             |             |              |

Apraglutide demonstrates a significantly lower clearance and a much longer elimination half-life in this preclinical model, supporting a once-weekly dosing interval.<sup>[3]</sup> Glepaglutide also shows a longer half-life than teduglutide, allowing for twice-weekly or once-weekly administration.<sup>[4]</sup>

## Clinical Efficacy in Short Bowel Syndrome

The primary clinical application for these analogues is the treatment of Short Bowel Syndrome with Intestinal Failure (SBS-IF), a condition where patients are dependent on parenteral support (PS) for nutrition and hydration. The main goal of treatment is to reduce or eliminate the need for PS.

## Pivotal Clinical Trial Outcomes

| Trial            | Analogue                    | Primary Endpoint                                             | Result                                                  |
|------------------|-----------------------------|--------------------------------------------------------------|---------------------------------------------------------|
| STARS (Phase 3)  | Apraglutide (once-weekly)   | Relative change from baseline in weekly PS volume at Week 24 | -25.5% vs. -12.5% for placebo (p=0.001)[7]              |
| EASE 1 (Phase 3) | Glepaglutide (twice-weekly) | Absolute change in weekly PS volume from baseline at Week 24 | -5.13 L/week vs. -2.85 L/week for placebo (p=0.0039)[8] |

Both apraglutide and glepaglutide met their primary endpoints in their respective Phase 3 trials, demonstrating a significant reduction in parenteral support volume compared to placebo.

## Experimental Protocols of Pivotal Phase 3 Trials

Below are the detailed methodologies for the STARS (apraglutide) and EASE 1 (glepaglutide) clinical trials.

### STARS Trial (Apraglutide) - NCT04627025

Objective: To evaluate the efficacy and safety of once-weekly subcutaneous apraglutide in reducing parenteral support dependency in adult subjects with SBS-IF.[9]

Study Design:

- International, multicenter, double-blind, randomized, placebo-controlled trial.[9]
- Randomization: 2:1 ratio of apraglutide to placebo.[7]
- Treatment Duration: 48 weeks.[9]
- Patient Population: 164 adult patients with SBS-IF.[7]
- Stratification: Patients were stratified by intestinal anatomy (stoma vs. colon-in-continuity).[7]

Inclusion Criteria:

- Diagnosis of SBS with a remaining small bowel length of less than 200 cm.[10]

- Requirement for parenteral support at least 3 days per week.[10]
- Stable parenteral support volume for at least 2 weeks prior to screening.[10]

**Exclusion Criteria:**

- Major abdominal surgery within 6 months prior to screening.[9]
- History of cancer within the last 5 years (with exceptions for certain skin cancers).[9]
- Active inflammatory gastrointestinal conditions.[9]
- Severe renal or hepatic impairment.[9]

**Intervention:**

- Subcutaneous injection of apaglutide or placebo once weekly.[9]
- Dosage was based on patient weight (2.5 mg or 5 mg).[7]

**Primary Endpoint:**

- Relative change from baseline in actual weekly parenteral support volume at Week 24.[9]

**Secondary Endpoints:**

- Proportion of subjects achieving a reduction of at least one day per week of parenteral support at Weeks 24 and 48.[9]
- Proportion of subjects reaching enteral autonomy at Weeks 24 and 48.[9]
- Change from baseline on the Patient Global Impression of Treatment Satisfaction (PGI-TS) at weeks 24 and 48.[9]



[Click to download full resolution via product page](#)

**Figure 2:** High-level workflow of the STARS clinical trial.

## EASE 1 Trial (Glepaglutide) - NCT03690206

Objective: To confirm the efficacy of glepaglutide in reducing parenteral support volume in patients with short bowel syndrome.[10]

Study Design:

- International, multicenter, randomized, double-blind, placebo-controlled trial.[10]
- Randomization: 1:1:1 ratio to glepaglutide 10 mg twice weekly, glepaglutide 10 mg once weekly, or placebo.[11]
- Treatment Duration: 24 weeks.[11]
- Patient Population: 106 adult patients with SBS.[10]

**Inclusion Criteria:**

- Diagnosis of SBS with a remaining small bowel length of less than 200 cm and stable PS need.[10]
- Requirement for parenteral support at least 3 days per week.[10]

**Exclusion Criteria:**

- Use of dipeptidyl peptidase (DPP)-4 inhibitors within 3 months prior to screening.[10]
- Unstable systemic immunosuppressive or biological therapy.[10]
- Previous exposure to glepaglutide.[10]

**Intervention:**

- Subcutaneous injections of 10 mg glepaglutide (twice weekly or once weekly) or placebo.[11]

**Primary Endpoint:**

- Absolute change from baseline in weekly parenteral support volume at Week 24.[8]

**Secondary Endpoints:**

- Proportion of patients achieving a clinical response ( $\geq 20\%$  reduction in PS volume) at weeks 20 and 24.[12]
- Reduction in the number of days on parenteral support per week.[13]
- Patient Global Impression of Change (PGIC) scale improvement.[10]

## EASE 1 Trial Experimental Workflow

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Glucagon-like peptide-2 receptor - Wikipedia [en.wikipedia.org]
- 2. GLP-2 Analogs as First Specific Treatment of Intestinal Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Characterization of Apraglutide, a Novel Long-Acting Peptidic Glucagon-Like Peptide-2 Agonist, for the Treatment of Short Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An updated overview of glucagon-like peptide-2 analog trophic therapy for short bowel syndrome in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of glucagon-like peptide-2 (GLP-2)-activated signaling pathways in baby hamster kidney fibroblasts expressing the rat GLP-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glucagon.com [glucagon.com]
- 7. STARS: Apraglutide shows efficacy in short bowel syndrome with intestinal failure - Medical Conferences [conferences.medicom-publishers.com]
- 8. Zealand Pharma Announces Positive Results from Phase 3 Trial of Glepaglutide in Patients With Short Bowel Syndrome (EASE 1) [drug-dev.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. GLEPAGLUTIDE, A LONG-ACTING GLP-2 ANALOG, SIGNIFICANTLY REDUCES NEED FOR PARENTERAL SUPPORT IN PATIENTS WITH SHORT BOWEL SYNDROME: RESULTS OF EASE SBS-1, A RANDOMIZED, DOUBLE-BLIND, 24-WEEK PHASE 3 TRIAL - Digestive Disease Week [ddw.digitellinc.com]
- 13. Glepaglutide efficacy and safety in short bowel syndrome patients without or with colon-in-continuity: Results of ease sbs 1 phase 3 trial: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- To cite this document: BenchChem. [A Comparative Analysis of Long-Acting GLP-2 Analogues for Intestinal Rehabilitation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612742#comparative-analysis-of-long-acting-glp-2-analogues>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)